molecular formula C20H16N4OS B4523695 1-phenyl-N~5~-(4-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide

1-phenyl-N~5~-(4-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide

Cat. No.: B4523695
M. Wt: 360.4 g/mol
InChI Key: BUIVCVSCXFSTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-N~5~-(4-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N~5~-(4-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation reaction.

    Attachment of the pyridylmethyl group: This can be done using a nucleophilic substitution reaction.

    Incorporation of the thienyl group: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling.

    Formation of the carboxamide group: This can be achieved through the reaction of the corresponding carboxylic acid with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N~5~-(4-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH~4~) and hydrogen gas (H~2~) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH−~).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction might yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As a component in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-phenyl-N~5~-(4-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide: Lacks the pyridylmethyl group.

    1-phenyl-N~5~-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide: Lacks the thienyl group.

    1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid: Has a carboxylic acid group instead of a carboxamide group.

Uniqueness

1-phenyl-N~5~-(4-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the pyridylmethyl and thienyl groups, which can confer distinct chemical and biological properties. These groups might enhance its binding affinity to molecular targets or improve its solubility and stability.

Properties

IUPAC Name

2-phenyl-N-(pyridin-4-ylmethyl)-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c25-20(22-14-15-8-10-21-11-9-15)18-13-17(19-7-4-12-26-19)23-24(18)16-5-2-1-3-6-16/h1-13H,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIVCVSCXFSTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-N~5~-(4-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-phenyl-N~5~-(4-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
1-phenyl-N~5~-(4-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
1-phenyl-N~5~-(4-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
1-phenyl-N~5~-(4-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
1-phenyl-N~5~-(4-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.